molecular formula C6H7N3 B13098279 2,3-Dihydroimidazo[1,2-a]pyrimidine

2,3-Dihydroimidazo[1,2-a]pyrimidine

Cat. No.: B13098279
M. Wt: 121.14 g/mol
InChI Key: RBOXDVARGKZQAZ-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of organic chemistry due to its unique structure and versatile reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-aminopyrimidine with 1,2-dibromoethane or ethylene chloro(bromo)hydrin. The intermediate 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine is then treated with thionyl chloride, followed by cyclization in the presence of sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the imidazo[1,2-a]pyrimidine core.

Scientific Research Applications

2,3-Dihydroimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The pathways involved can include inhibition of signaling pathways like the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival .

Comparison with Similar Compounds

2,3-Dihydroimidazo[1,2-a]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure, which provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

2,3-Dihydroimidazo[1,2-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer and antiviral potential, as well as its mechanism of action.

Chemical Structure and Synthesis

The chemical structure of this compound consists of an imidazole ring fused to a pyrimidine ring. This unique arrangement contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions that incorporate various substituents to enhance its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer activity. A notable study synthesized several derivatives that were evaluated for their ability to inhibit phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes, both of which are critical in cancer progression.

  • Inhibitory Activity : The synthesized compounds showed varying degrees of inhibition against PI3K and HDAC. For instance, certain derivatives exhibited IC50 values as low as 1.35 nM against PI3Kα and 50 nM against HDAC1, indicating strong potential as dual inhibitors for cancer therapy .

Table 1: Inhibitory Activities of Selected Derivatives

CompoundTarget EnzymeIC50 (nM)
12bPI3Kα1.35
12cPI3Kα1.72
12eHDAC150
12fHDAC191

The dual inhibition mechanism is particularly beneficial in cancer treatment as it addresses both the signaling pathways (via PI3K) and epigenetic modifications (via HDAC) that contribute to tumor growth and survival.

Antiviral Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antiviral activity. Specific compounds have been tested against viruses such as hepatitis C virus (HCV), demonstrating significant inhibitory effects with low cytotoxicity.

  • Mechanism of Action : The antiviral effects are attributed to the ability of these compounds to interfere with viral replication processes. Structure-activity relationship studies indicate that modifications to the imidazo and pyrimidine rings can enhance selectivity and potency against viral targets .

Case Studies

Several case studies highlight the effectiveness of this compound derivatives:

  • Case Study 1 : A derivative was tested against a panel of human cancer cell lines (e.g., K562 for leukemia and HCT116 for colon cancer). Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Case Study 2 : In a study focusing on HCV, a specific derivative exhibited an EC50 value indicating effective viral load reduction in infected cell cultures while maintaining high selectivity indices.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C6H7N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2,4H,3,5H2

InChI Key

RBOXDVARGKZQAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=NC2=N1

Origin of Product

United States

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